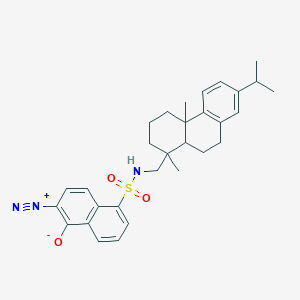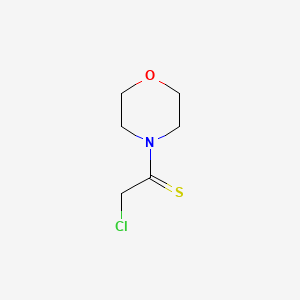
2-Chloro-1-morpholin-4-ylethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-morpholin-4-ylethanethione is an organic compound with the molecular formula C6H10ClNOS It is a derivative of morpholine, a heterocyclic amine, and contains a thione group, which is a sulfur analog of a ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-morpholin-4-ylethanethione typically involves the reaction of morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfur source, such as hydrogen sulfide or a thiol, to yield the desired thione compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-morpholin-4-ylethanethione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted morpholine derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-1-morpholin-4-ylethanethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-morpholin-4-ylethanethione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects. The specific pathways and targets involved are still under investigation, but it is believed to affect key enzymes and signaling pathways in cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-morpholinoethanone: This compound is similar in structure but contains a ketone group instead of a thione group.
4-(Chloroacetyl)morpholine: Another related compound with a chloroacetyl group attached to the morpholine ring.
2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione: A derivative with a chlorophenyl group, exhibiting different chemical and biological properties
Uniqueness
2-Chloro-1-morpholin-4-ylethanethione is unique due to the presence of the thione group, which imparts distinct reactivity and potential biological activity compared to its ketone analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H10ClNOS |
|---|---|
Peso molecular |
179.67 g/mol |
Nombre IUPAC |
2-chloro-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C6H10ClNOS/c7-5-6(10)8-1-3-9-4-2-8/h1-5H2 |
Clave InChI |
RGBJLFJLZHUGDF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


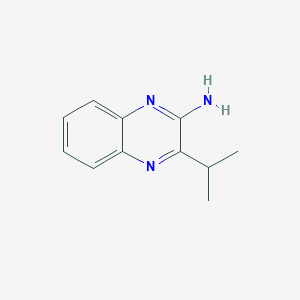
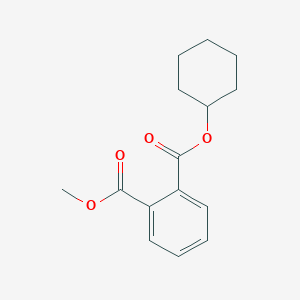

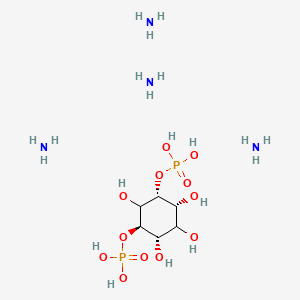



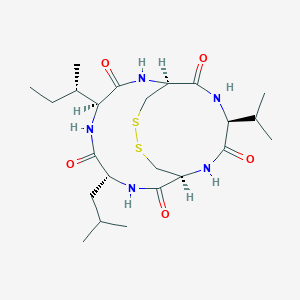
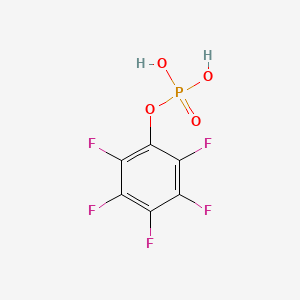
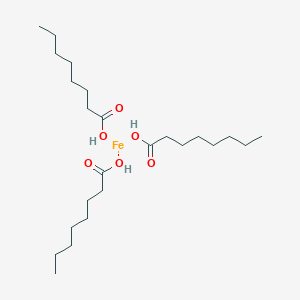
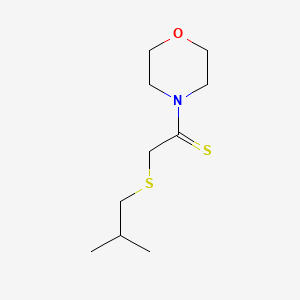
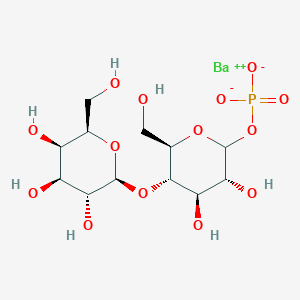
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde](/img/structure/B13829031.png)
